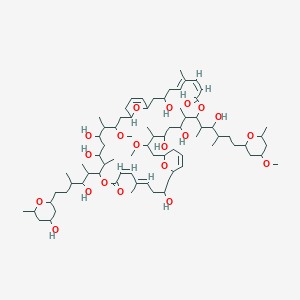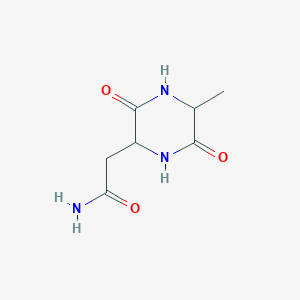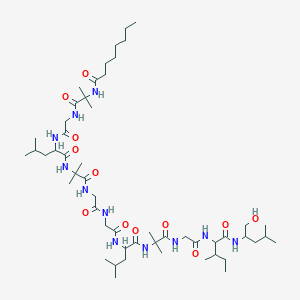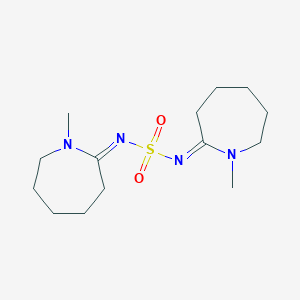
Swinholide C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Swinholide C is a natural product that was first isolated from the marine sponge Theonella swinhoei in 1994. It is a potent cytotoxic agent that has attracted significant attention from the scientific community due to its potential as an anti-cancer drug. Swinholide C has a unique structure that makes it an attractive target for chemical synthesis and biological investigation.
Aplicaciones Científicas De Investigación
1. Advancements in Synthesis Techniques
Swinholide C, a variant of swinholide A, is notable for its complex structure, challenging synthesis, and potential biological activities. Shin, Hong, and Krische (2016) reported a significant advancement in the synthesis of swinholide A, demonstrating a more efficient method involving diverse hydrogen-mediated C-C couplings. This breakthrough could be applicable to the synthesis of Swinholide C and related compounds, offering a more streamlined approach for laboratory production (Shin, Hong, & Krische, 2016).
2. Application in Natural Product Discovery
A novel NMR-based machine learning tool, Small Molecule Accurate Recognition Technology (SMART 2.0), was applied by Reher et al. (2020) for the accelerated discovery and characterization of new natural products, including swinholide variants. This technology demonstrates the potential for rapid identification and analysis of Swinholide C and related compounds, facilitating their study and application in various scientific fields (Reher et al., 2020).
3. Discovery in Marine Cyanobacteria
Andrianasolo et al. (2005) isolated swinholide A and related compounds from marine cyanobacteria, highlighting the natural occurrence and potential biomedical significance of these substances. This discovery opens avenues for further research into Swinholide C's natural sources and its potential applications in biomedicine (Andrianasolo et al., 2005).
4. Insight into Actin-Binding Mechanism
The structural basis of swinholide A binding to actin, as detailed by Klenchin et al. (2005), provides important insights into the mode of action of Swinholide C. Understanding how these compounds interact with actin could lead to the development of novel therapeutic agents targeting the actin cytoskeleton (Klenchin et al., 2005).
5. Biosynthesis Gene Cluster Analysis
Humisto et al. (2017) identified the swinholide biosynthesis gene cluster in a terrestrial cyanobacterium, shedding light on the genetic mechanisms underlying the production of swinholide compounds. This discovery could facilitate the genetic engineering of organisms for the production of Swinholide C (Humisto et al., 2017).
Propiedades
Número CAS |
132923-51-4 |
|---|---|
Nombre del producto |
Swinholide C |
Fórmula molecular |
C77H130O20 |
Peso molecular |
1375.8 g/mol |
Nombre IUPAC |
(5E,7Z,27E,29Z)-3,13,15,25,35,37-hexahydroxy-11-[3-hydroxy-6-(4-hydroxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-33-[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione |
InChI |
InChI=1S/C77H130O20/c1-44-22-28-56(78)36-59-19-17-21-62(95-59)41-71(91-15)51(8)67(82)43-69(84)53(10)77(55(12)75(88)47(4)27-31-64-39-65(89-13)35-49(6)93-64)97-73(86)33-25-45(2)23-29-57(79)37-60-18-16-20-61(94-60)40-70(90-14)50(7)66(81)42-68(83)52(9)76(96-72(85)32-24-44)54(11)74(87)46(3)26-30-63-38-58(80)34-48(5)92-63/h16-19,22-25,32-33,46-71,74-84,87-88H,20-21,26-31,34-43H2,1-15H3/b32-24-,33-25-,44-22+,45-23+ |
Clave InChI |
KHVNUSQFQXCPIZ-IWYVOTITSA-N |
SMILES isomérico |
CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(C/C=C(/C=C\C(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(C/C=C(/C=C\C(=O)O2)\C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)\C)O)OC)C)O)O)C)O)O |
SMILES |
CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)O |
SMILES canónico |
CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)O |
Sinónimos |
swinholide C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)
![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)
